molecular formula C19H23NO5S2 B254874 4-[5-(4-Butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[5-(4-Butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No. B254874
M. Wt: 409.5 g/mol
InChI Key: LYRIVPRAGQILEK-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(4-Butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidine derivative that has been synthesized for its potential use in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been investigated.

Mechanism of Action

The mechanism of action of 4-[5-(4-Butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. Additionally, this compound has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
Studies have shown that 4-[5-(4-Butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has various biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. Additionally, this compound has been shown to reduce inflammation and oxidative stress. Studies have also shown that this compound can improve glucose and lipid metabolism, making it a potential treatment for diabetes and obesity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[5-(4-Butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid in lab experiments is its potential as a treatment for cancer, inflammation, and metabolic disorders. Additionally, this compound has been shown to have low toxicity and good bioavailability. However, one limitation of using this compound is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

For research on 4-[5-(4-Butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid include further investigation of its mechanism of action and optimization of its use in lab experiments. Additionally, this compound could be studied for its potential use in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Further research could also focus on the development of more potent derivatives of this compound.

Synthesis Methods

The synthesis of 4-[5-(4-Butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid involves the reaction of 4-butoxy-3-methoxybenzaldehyde and 2-amino-3-butanone in the presence of thiourea. The resulting thiazolidine derivative is then oxidized using hydrogen peroxide to yield the final product.

Scientific Research Applications

4-[5-(4-Butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has been studied for its potential use in various scientific research applications. It has been investigated for its anticancer, anti-inflammatory, and antioxidant properties. Additionally, this compound has been studied for its potential use in the treatment of diabetes and obesity.

properties

Product Name

4-[5-(4-Butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Molecular Formula

C19H23NO5S2

Molecular Weight

409.5 g/mol

IUPAC Name

4-[(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C19H23NO5S2/c1-3-4-10-25-14-8-7-13(11-15(14)24-2)12-16-18(23)20(19(26)27-16)9-5-6-17(21)22/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,21,22)/b16-12-

InChI Key

LYRIVPRAGQILEK-VBKFSLOCSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)OC

SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)OC

Origin of Product

United States

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